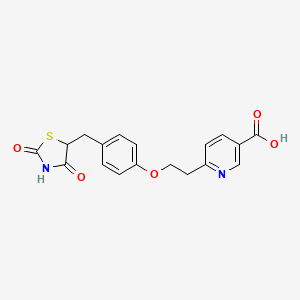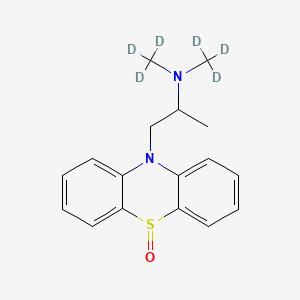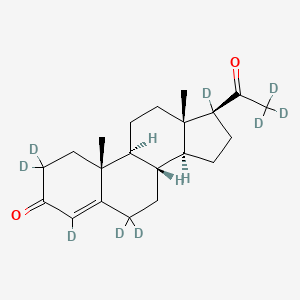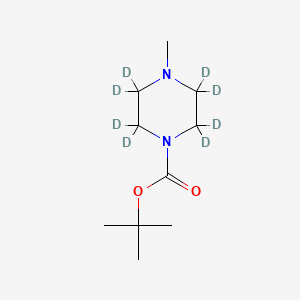
(+/-)-ortho-Cotinine Perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Perchlorate salts are typically manufactured through the process of electrolysis, which involves oxidizing aqueous solutions of corresponding chlorates . They can also be produced by reacting perchloric acid with bases, such as ammonium hydroxide or sodium hydroxide .Molecular Structure Analysis
A perchlorate is a chemical compound containing the perchlorate ion, ClO4−, the conjugate base of perchloric acid . As counterions, there can be metal cations, quaternary ammonium cations or other ions .Chemical Reactions Analysis
Perchlorate is a strong oxidizing agent, but it is nonlabile, meaning it is very slow to react . It is known to inhibit iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones .Physical and Chemical Properties Analysis
Perchlorate is a negatively charged molecule made of one chlorine atom and four oxygen atoms . It is highly soluble in water .Mécanisme D'action
Target of Action
The primary target of (+/-)-ortho-Cotinine Perchlorate is the thyroid gland , specifically the sodium-iodide symporter (NIS) . The NIS is responsible for the uptake of iodide, which is a crucial step in the production of thyroid hormones .
Mode of Action
This compound acts as an ionic inhibitor that antagonizes iodine transport into thyrocytes, thereby hampering thyroid hormone synthesis . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the NIS without being translocated into the thyroid follicular cell .
Biochemical Pathways
The inhibition of iodide uptake by this compound affects the thyroid hormone synthesis pathway . This disruption can lead to a decrease in the production of thyroid hormones, which play crucial roles in growth, metabolism, and development .
Pharmacokinetics (ADME Properties)
They are also known to be very persistent in the environment and are slowly degraded .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid function. By inhibiting iodide uptake, perchlorate can lead to a decrease in the production of thyroid hormones . This can potentially lead to hypothyroidism and other thyroid-related disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, areas with high nitrate and nitrite concentrations in water and soil can negatively affect its function . Furthermore, exposure to endocrine-disrupting chemicals, including perchlorate, can alter thyroid function in various ways .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBHODDUTYMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)



